5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of Raf kinases, which are implicated in various cancers. The compound's IUPAC name is (3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one, and its molecular formula is C15H8Br2ClNO2, with a molecular weight of 429.49 g/mol .
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one is classified as a Raf kinase inhibitor and falls under the category of organic compounds featuring indole structures. Its chemical structure includes halogenated aromatic rings, which contribute to its reactivity and biological activity.
The synthesis of 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one typically involves multi-step reactions that include condensation and halogenation processes. One prominent synthetic route involves the reaction of 5-chloroindolin-2-one with 3,5-dibromo-4-hydroxybenzaldehyde under basic conditions to form the target compound through a benzylidene linkage .
The synthesis can be performed using various solvents and reagents to optimize yield and purity. For instance:
The molecular structure of 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one features an indole core with a chloro substituent at the 5-position and a dibromo-hydroxybenzylidene moiety at the 3-position. The presence of halogen atoms enhances the compound's biological activity by affecting electronic properties.
Key structural data includes:
The compound undergoes various chemical reactions typical of indole derivatives, including electrophilic substitutions and nucleophilic additions. Notably, it can react with nucleophiles due to the presence of the carbonyl group in the indole structure.
As a Raf kinase inhibitor, 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one acts by binding to the ATP pocket of Raf kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.
The primary biochemical pathway affected by this compound is the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway (MAPK/ERK), which plays a crucial role in cellular responses to growth factors and other signals.
The compound typically exhibits solid-state properties with specific melting points that can be determined experimentally. For instance, melting point data can provide insights into purity and crystallinity.
Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) may provide additional insights into thermal stability .
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one has significant potential in scientific research, particularly in cancer therapeutics due to its role as a Raf kinase inhibitor. Its ability to modulate key signaling pathways makes it a candidate for developing targeted therapies against tumors exhibiting aberrant Raf kinase activity.
Additionally, ongoing research may explore its use in combination therapies or as part of broader drug discovery programs aimed at treating various malignancies.
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one belongs to the benzylidene-indolinone chemical class, which functions as ATP-competitive inhibitors of Raf kinases—key regulators of the MAPK signaling pathway critical for cell proliferation and survival [2] [9]. These compounds bind to the kinase domain, disrupting downstream MEK/ERK phosphorylation cascades. Structural analyses reveal that the conserved activation loop and DFG motif (Asp-Phe-Gly) in Raf isoforms undergo conformational constraints upon inhibitor binding, thereby suppressing pathological signaling in cancer [9].
The compound competitively occupies the ATP-binding cleft through three-dimensional complementarity. Its indolin-2-one core forms a hydrogen bond with the kinase hinge region residue Cys532 in Raf-1, analogous to the interaction observed in the co-crystal structure of the related compound GW5074 (IC~50~ = 880 nM for LRRK2) [1]. Critical substituents enhance this interaction:
Table 1: Inhibition Constants of Benzylidene-Indolinones Against Raf Isoforms
Compound | Raf-1 IC~50~ (nM) | B-Raf IC~50~ (nM) | Key Structural Features |
---|---|---|---|
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one | 15 ± 2.1 | 28 ± 3.4 | C5-Cl; 3,5-diBr-4-OH benzylidene |
GW5074 | 3150 ± 420 | >5000 | C5-I; unsubstituted benzylidene |
Sunitinib analog (23) | 46 ± 5.6 | 62 ± 7.1 | C5-OCH~3~; pyrrole substituent |
Molecular dynamics simulations confirm that the 4-hydroxyl group stabilizes the binding pose via water-mediated hydrogen bonds with Glu501 and Lys483, reducing ATP affinity by ~40-fold compared to unbound kinase [6].
Beyond competitive inhibition, this compound induces allosteric modulation by stabilizing Raf's "αC-out" inactive conformation. The 3,5-dibromo-4-hydroxybenzylidene moiety sterically impedes salt bridge formation between Lys375 and Glu501 in B-Raf, preventing dimerization necessary for full kinase activation [9]. Isoform-specific effects arise from:
Table 2: Allosteric Effects on Raf Isoforms
Kinase Domain Region | Conformational Change | Functional Consequence |
---|---|---|
Activation loop (Raf-1) | Stabilization of DFG-Phe-out | Suppressed MEK phosphorylation |
αC-helix (B-Raf) | Displacement by ~4.2 Å | Impaired dimerization with KSR or C-Raf |
CRD domain (C-Raf) | Enhanced membrane dissociation | Reduced Ras-GTP binding affinity |
While designed as a Raf inhibitor, 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one exhibits polypharmacology. It demonstrates nanomolar potency against LRRK2 (IC~50~ = 15 nM), surpassing its Raf inhibition [1] [3]. Conversely, it shows weaker activity against RET (IC~50~ = 204 nM) and KDR (IC~50~ > 1 µM). This selectivity profile contrasts with analogs like Novartis compound 25, which inhibits LRRK2, RET, and KDR at near-equipotent IC~50~ values of 6–9 nM [1]. The divergence arises from:
The compound's selectivity is engineered through strategic substitutions:
Table 3: Kinase Selectivity Profiling (IC~50~, nM)
Kinase | 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one | GW5074 | Sunitinib (22) |
---|---|---|---|
LRRK2 | 15 ± 1.8 | 880 ± 95 | 28 ± 3.2 |
RET | 204 ± 22 | >5000 | 6 ± 0.9 |
KDR | >1000 | >5000 | 9 ± 1.1 |
Raf-1 | 15 ± 2.1 | 3150 ± 420 | 46 ± 5.6 |
Molecular docking reveals that the indolin-2-one scaffold adopts a U-shaped conformation in LRRK2, facilitated by the benzylidene linker's torsion angle (~120°). In contrast, RET's larger P-loop sterically hinders this orientation, reducing occupancy [1] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3